4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-6,8-bis(3-methyl-2-butenyl)-, (2S)- is a complex organic compound classified under the category of flavonoids. Its molecular formula is , and it has a molar mass of 408.49 g/mol. This compound features multiple hydroxyl groups and a unique structure characterized by a benzopyran ring system, which is typical for many flavonoids. It is also known by the synonym abyssinone V and is recognized for its potential biological activities and applications in various fields such as medicine and agriculture .
The chemical behavior of 4H-1-Benzopyran-4-one derivatives often involves reactions typical of flavonoids, including:
These reactions can lead to the formation of various derivatives that may exhibit altered biological activities or enhanced properties.
Research indicates that 4H-1-Benzopyran-4-one and its derivatives possess significant biological activities, including:
Several synthesis methods have been reported for 4H-1-Benzopyran-4-one derivatives:
Each method offers different yields and purity levels, influencing the choice based on the intended application.
The unique properties of 4H-1-Benzopyran-4-one make it suitable for various applications:
Several compounds share structural similarities with 4H-1-Benzopyran-4-one. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Dihydrochrysin | A simpler flavonoid with antioxidant properties. | |
Pinocembrin | Exhibits anti-inflammatory and neuroprotective effects. | |
Galangin | Known for its strong antibacterial activity. |
The uniqueness of 4H-1-Benzopyran-4-one lies in its complex structure featuring multiple substituents that enhance its biological activity compared to simpler flavonoids. Its specific arrangement allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications not seen in structurally similar compounds.